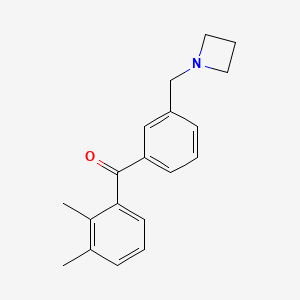

3'-Azetidinomethyl-2,3-dimethylbenzophenone

Description

Propriétés

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-6-3-9-18(15(14)2)19(21)17-8-4-7-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWJTLIRGOXVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643256 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-69-2 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route

-

- Starting Material: 2,3-Dimethylbenzophenone

- Reagent: Azetidine

- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

-

- Solvent: Commonly used solvents include dichloromethane or toluene.

- Temperature: Elevated temperatures (typically 60-80°C) are maintained to promote the reaction.

- Time: The reaction time can vary from several hours to overnight, depending on the specific conditions and desired yield.

-

- Combine the starting materials in the chosen solvent.

- Heat the mixture to the specified temperature while stirring continuously.

- Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).

- Once complete, the mixture is cooled, and the product is isolated through filtration or extraction methods.

Industrial Production Methods

For large-scale production, the synthesis can be adapted to industrial processes:

- Reactor Types: Continuous flow reactors or batch reactors are employed to enhance efficiency.

- Catalyst Optimization: Industrial catalysts are selected for higher activity and selectivity to improve yield.

- Process Scale-Up: Reaction parameters such as temperature and pressure may be adjusted for optimal production rates.

Yield and Purity Analysis

The yield of this compound can vary based on reaction conditions. Typically, yields in laboratory settings range from 60% to 90%. Purity is assessed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Laboratory Synthesis | 60-90 | >95 |

| Industrial Production | 80-95 | >98 |

Mechanism of Synthesis

The mechanism for synthesizing this compound involves nucleophilic attack by azetidine on the carbonyl carbon of the benzophenone derivative. This step is crucial as it forms the azetidine-benzophenone linkage integral to the compound's structure.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution: : The azetidine ring can undergo nucleophilic substitution reactions, where the azetidine moiety is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

3’-Azetidinomethyl-2,3-dimethylbenzophenone has several applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

-

Biology: : The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

-

Industry: : Used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone core allow for specific binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Functional Group Differences

The table below compares key structural and physicochemical properties of 3'-Azetidinomethyl-2,3-dimethylbenzophenone with related benzophenones:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₉H₂₁NO | 279.38 | 2,3-dimethyl, 3'-azetidinomethyl | Basic nitrogen, potential bioactivity |

| 4'-Azetidinomethyl-2,6-dimethylbenzophenone | C₁₉H₂₁NO | 279.38 | 2,6-dimethyl, 4'-azetidinomethyl | Positional isomer; steric differences |

| 3,4'-Dimethylbenzophenone | C₁₅H₁₄O | 210.28 | 3-methyl, 4'-methyl | Hydrophobic; no heterocyclic moiety |

| 3-Acetylbenzophenone | C₁₅H₁₂O₂ | 224.26 | 3-acetyl | Electron-withdrawing acetyl group |

| 3,4-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | 3,4-dihydroxy | High polarity; UV absorption |

Key Observations:

Azetidinomethyl vs. Methyl Groups: The azetidinomethyl group introduces basic nitrogen and conformational rigidity compared to simple methyl groups in 3,4'-Dimethylbenzophenone . The positional isomer 4'-Azetidinomethyl-2,6-dimethylbenzophenone (CAS 898756-67-7) shares the same molecular formula but exhibits distinct steric effects due to the 2,6-dimethyl substitution, which may hinder rotational freedom .

Azetidinomethyl vs. The acetyl group is electron-withdrawing, altering the benzophenone's reactivity in electrophilic substitutions.

Polarity and Solubility: 3,4-Dihydroxybenzophenone (C₁₃H₁₀O₃) has two hydroxyl groups, significantly increasing polarity and water solubility compared to the hydrophobic this compound.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 3,4'-Dimethylbenzophenone | 3-Acetylbenzophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.38 | 210.28 | 224.26 |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.1 | ~2.8 |

| Hydrogen Bond Acceptors | 1 (N) | 0 | 2 (O) |

Activité Biologique

3'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS No. 898771-69-2) is a benzophenone derivative featuring an azetidine ring. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21NO

- Molecular Weight : 295.38 g/mol

- Structure : The compound consists of a benzophenone core with a substituted azetidine ring, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The azetidine moiety enhances the compound's ability to form stable complexes with biological molecules, which can modulate enzyme activities or alter receptor signaling pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic functions.

- Receptor Modulation : It may interact with receptor proteins, affecting signal transduction pathways and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties against various bacteria and fungi.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.

- Potential Anticancer Effects : Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.

Pathogen Inhibition Zone (mm) Control Zone (mm) Staphylococcus aureus 15 0 Escherichia coli 12 0 -

Antioxidant Activity :

- The DPPH radical scavenging assay demonstrated that the compound effectively reduced DPPH radicals, indicating strong antioxidant potential.

Concentration (µg/mL) % Inhibition 50 45 100 70 200 85 -

Cytotoxicity Assay :

- In vitro studies on human cancer cell lines (e.g., HeLa) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

Concentration (µM) Cell Viability (%) 10 80 25 60 50 30

Comparative Analysis with Similar Compounds

This compound can be compared with other benzophenone derivatives regarding their biological activities:

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| 3'-Aminomethyl-2,3-dimethylbenzophenone | Moderate | Low |

| 3'-Hydroxymethyl-2,3-dimethylbenzophenone | High | Moderate |

| This compound | High | High |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3'-Azetidinomethyl-2,3-dimethylbenzophenone critical for experimental design?

- Answer: The compound's molecular weight (279.38 g/mol), density (1.113 g/cm³), boiling point (376.1°C at 760 mmHg), and logP value (3.678) are essential for designing solubility studies, chromatographic separations, and reaction conditions. These parameters influence solvent selection, purification methods, and stability assessments. For instance, the high logP suggests lipophilicity, necessitating organic-aqueous phase partitioning strategies in extraction workflows .

Q. What safety precautions are recommended when handling azetidinomethyl-substituted benzophenones in laboratory settings?

- Answer: Key precautions include:

- Wearing protective gloves, eye protection, and lab coats to avoid dermal/ocular exposure.

- Storing the compound in a locked, dry environment to prevent degradation.

- Collecting spills immediately using inert absorbents and avoiding environmental release.

- Consulting medical professionals if exposed, as structural analogs (e.g., benzidine derivatives) may pose carcinogenic risks .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

- Answer:

- HPLC/LC-MS : For purity assessment and quantification, using C18 columns with acetonitrile/water gradients, as validated for benzophenone analogs in environmental analysis .

- NMR/IR Spectroscopy : To confirm structural features like the azetidine ring and methyl groups. Cross-reference spectral data with computational predictions or NIST-validated libraries to resolve ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (C₁₉H₂₁NO, exact mass 279.162 Da) to distinguish from isomeric impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for azetidinomethyl-substituted benzophenones?

- Answer:

- Method Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted shifts for tautomeric or conformational variants.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled analogs to assign overlapping signals in crowded spectra.

- Cross-Technique Correlation : Overlay IR carbonyl stretches (e.g., ~1650–1700 cm⁻¹) with MS fragmentation patterns to confirm functional group integrity .

Q. What computational modeling approaches are effective in predicting the reactivity of this compound in nucleophilic reactions?

- Answer:

- DFT Calculations : Optimize ground-state geometries to identify electrophilic sites (e.g., carbonyl carbon) and calculate Fukui indices for nucleophilic attack susceptibility.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways and transition states.

- Docking Studies : If the compound is bioactive, simulate interactions with enzymatic active sites to guide derivatization strategies .

Q. How can synthetic routes for this compound be optimized to improve yield while minimizing side reactions?

- Answer:

- Catalytic Optimization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the benzophenone core, as demonstrated for structurally similar furans and azetidines .

- Protection-Deprotection Strategies : Temporarily shield reactive groups (e.g., azetidine nitrogen) during alkylation steps to prevent undesired alkylation at alternate sites.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are recommended for validating the environmental stability of azetidinomethyl-substituted benzophenones under varying pH and temperature conditions?

- Answer:

- Accelerated Degradation Studies : Expose the compound to extreme pH (1–13) and elevated temperatures (40–80°C), then quantify degradation products via LC-MS.

- QSAR Modeling : Correlate structural features (e.g., logP, steric hindrance) with hydrolysis rates to predict environmental persistence.

- Ecotoxicity Assays : Use algal or Daphnia magna bioassays to assess acute toxicity, adhering to OECD guidelines for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.